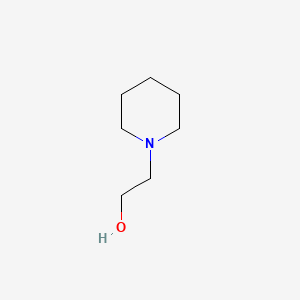

N-Piperidinoethanol

Beschreibung

Overview of 2-Piperidinoethanol as a Chiral Piperidine (B6355638) Derivative

2-Piperidinoethanol (C7H15NO) is a chiral piperidine derivative, meaning it contains a stereocenter at position 2 of the piperidine skeleton. nih.govfishersci.ca This chirality is crucial for its applications in enantioselective synthesis, where the production of specific enantiomers (mirror-image isomers) is desired. nih.gov The compound typically appears as a colorless liquid or a white to yellow solid, and it is soluble in water and most organic solvents. ontosight.aiguidechem.com

Key physical and chemical properties of 2-Piperidinoethanol are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C7H15NO | guidechem.comfishersci.ca |

| Molecular Weight | 129.20 g/mol | ontosight.aiguidechem.comfishersci.ca |

| Appearance | Colorless liquid / White to Yellow Solid | ontosight.aiguidechem.com |

| Melting Point | 38-40 °C | |

| Boiling Point | 220-230 °C | ontosight.ai |

| Density | 0.99 g/cm³ | ontosight.ai |

| Water Solubility | Soluble | ontosight.aiguidechem.com |

Significance in Organic Synthesis as a Versatile Building Block

2-Piperidinoethanol serves as a valuable and versatile building block in organic synthesis. guidechem.comnih.gov Its dual functionality—the piperidine ring and the primary alcohol group—allows for a wide range of chemical transformations. nih.govsolubilityofthings.com It is particularly important for the enantioselective synthesis of various natural and synthetic compounds. nih.gov

Its applications in organic synthesis include:

Synthesis of Natural Products: It is a key starting material for the total synthesis of numerous natural compounds, especially piperidine alkaloids, which often possess significant biological activities. nih.govmdpi.com Examples include the synthesis of coniine and epidihydropinidine (B1243738). nih.govmdpi.com

Pharmaceutical Development: 2-Piperidinoethanol is a crucial intermediate in the synthesis of various pharmaceuticals. guidechem.comchemimpex.com Its derivatives have been explored for their potential as anxiolytics, antidepressants, antihistamines, and as precursors for drugs targeting neurological disorders. solubilityofthings.comevitachem.com It has been used in the synthesis of new orexin (B13118510) receptor antagonists, non-opiate antinociceptive agents, calcium channel antagonists, and 5-HT7 receptor antagonists. nih.govsemanticscholar.org

Chiral Auxiliary in Asymmetric Synthesis: The compound's chiral nature allows its use as a chiral auxiliary, facilitating the production of enantiomerically pure compounds. guidechem.com

Synthesis of Specialty Chemicals: Beyond pharmaceuticals, it is employed in the production of agrochemicals (e.g., insect and mite repellents like Icaridin) and specialty polymers, where it acts as a monomer. nih.govchemimpex.comsemanticscholar.org It has also found use in CO2 capture processes. nih.gov

The versatility of 2-Piperidinoethanol in synthesizing diverse compounds is highlighted by the fact that over 10,000 molecules listed in SciFinder contain its substructure with the stereocenter at position 2 of piperidine. nih.govmdpi.com

Historical Context of 2-Piperidinoethanol Synthesis

The synthesis of 2-Piperidinoethanol has been a subject of research for many decades. Early methods primarily involved the catalytic hydrogenation of 2-pyridineethanol. google.comgoogle.com

Historical milestones in its synthesis include:

1928: T.S. Hamilton et al. described the preparation of 2-piperidinoethanol hydrochloride through the catalytic reduction of 2-pyridineethanol hydrochloride using a platinum-oxide platinum black catalyst in ethanol (B145695) at room temperature. google.comgoogle.comepo.org

1958: V. Boekelheide et al. reported its formation via the reductive cleavage of cyclic salts of pyridine-N-oxide. google.comgoogle.com

1960s: E.R. Lavagnino et al. described hydrogenation of 2-pyridineethanol with a palladium-on-carbon catalyst in water. google.comepo.org M. Freifelder et al. explored hydrogenation using ruthenium dioxide (1961) and rhodium-on-carbon (1962) catalysts. google.comepo.org

Industrial scale synthesis often involves the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine (B196109). nih.govmdpi.com While the racemic form is relatively inexpensive and readily available, the enantiopure form is more costly and less accessible, leading to the development of various enantioselective synthesis and resolution methods over time. nih.govmdpi.com Early methods for obtaining enantiopure isomers involved careful recrystallization of diastereoisomeric salts, though this often resulted in low yields. nih.gov More recent strategies include intermolecular nitrone cycloadditions to chiral allyl ethers, asymmetric allylation using chiral auxiliaries or catalysts, and organocatalyzed intramolecular aza-Michael reactions. nih.govmdpi.com

Current Research Landscape and Future Directions

Current research involving 2-Piperidinoethanol continues to expand its utility and explore new applications. A significant focus remains on developing more efficient and enantioselective synthetic routes to access its pure isomers, which are highly valued in medicinal chemistry and natural product synthesis. nih.govmdpi.com

Key areas of current research and future directions include:

Enantioselective Synthesis: Ongoing efforts are directed towards developing novel synthetic and enzymatic methods for the resolution of racemic 2-Piperidinoethanol, as well as new asymmetric synthesis strategies to obtain enantiopure forms with high enantiomeric excess. nih.govmdpi.comresearchgate.net This is crucial for the synthesis of complex natural alkaloids and new drug leads. nih.gov

Pharmaceutical Applications: Research continues into leveraging 2-Piperidinoethanol as a scaffold for new pharmaceutical agents, particularly those targeting neurological disorders. solubilityofthings.comchemimpex.com Its ability to act as a precursor for complex drugs and as a lead compound in drug discovery makes it a subject of continuous investigation. ontosight.ai

Sustainable Manufacturing: There is a growing emphasis on developing sustainable and environmentally friendly manufacturing processes for 2-Piperidinoethanol, driven by regulatory pressures and consumer preferences for eco-conscious products. marketreportanalytics.com

Novel Applications: Exploration of new applications is ongoing, including its use in cosmetic formulations as a skin conditioning agent and further innovation in mosquito repellents to enhance efficacy against resistant species. marketreportanalytics.com Its properties are also being studied for CO2 capture.

The global market for 2-Piperidinoethanol is projected to experience steady growth, driven by increasing demand from sectors like cosmetics and mosquito repellents. marketreportanalytics.com Innovations in synthesis and exploration of new applications are expected to mitigate challenges related to raw material prices and regulatory requirements, ensuring its continued relevance in chemical research and industry. marketreportanalytics.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-piperidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTWONRVIPPDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062808 | |

| Record name | 1-Piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Piperidineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3040-44-6 | |

| Record name | 1-Piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3040-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Piperidinoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidinoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidinoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PIPERIDINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR81F07RX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Piperidineethanol and Its Derivatives

Industrial Scale Synthesis of Racemic 2-Piperidineethanol (B17955)

On an industrial scale, racemic 2-piperidineethanol is most commonly produced through the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine (B196109). mdpi.comresearchgate.net This method is favored for its efficiency and the relative availability of the starting materials, making it a cost-effective route for large-scale production. google.com

The core of the industrial synthesis is the reduction of the pyridine (B92270) ring in 2-(2-hydroxyethyl)pyridine to a piperidine (B6355638) ring. google.com This transformation is achieved by treating the starting material with hydrogen gas under pressure in the presence of a suitable catalyst. asianpubs.orgineratec.de The reaction effectively saturates the aromatic pyridine ring to yield the corresponding piperidine derivative, 2-piperidineethanol. googleapis.com Several historical and contemporary reports detail this process, highlighting its established nature in chemical manufacturing. google.com

The choice of catalyst is critical for the success of the hydrogenation reaction, influencing both the reaction rate and the selectivity of the product. ineratec.de

Platinum Oxide (PtO₂): Often referred to as Adams' catalyst, platinum oxide has been historically used for the hydrogenation of pyridine derivatives. google.comasianpubs.org It is effective for reductions at room temperature, although it may require specific conditions, such as an acidic solvent like acetic acid, to achieve desired outcomes. google.comasianpubs.org

Palladium on Carbon (Pd/C): This catalyst is also employed for the hydrogenation of 2-pyridineethanol. googleapis.com It is a widely used heterogeneous catalyst known for its efficiency in various hydrogenation reactions.

Ruthenium and its Oxides (e.g., RuO₂): Noble metal catalysts, particularly ruthenium and its oxides, are highly preferred for these processes. google.comgoogleapis.com They have demonstrated high activity and selectivity in converting 2-pyridineethanol to 2-piperidineethanol. google.com These catalysts are often supported on a heterogeneous material to facilitate recovery and reuse. googleapis.com

The function of these catalysts is to provide a surface on which the hydrogen molecule can be activated and added across the double bonds of the pyridine ring, leading to its saturation. ineratec.de

To maximize the yield of 2-piperidineethanol and ensure high selectivity, several process parameters are carefully controlled. google.com Optimization strategies are crucial for making the process commercially viable.

Key optimization parameters include:

Temperature: Moderate temperatures, typically in the range of 90°C to 120°C, are often used to minimize the formation of byproducts. google.com

Pressure: The reaction is conducted under elevated hydrogen pressure, with pressures of at least 500 psig (approximately 34.5 bar) being typical. google.comgoogleapis.com

Catalyst Loading: A high catalyst loading is often employed to drive the reaction to completion and enhance the rate. google.com For instance, levels of at least 0.15 grams of the metal catalyst per mole of the starting material may be used. google.com

Solvent and Additives: The reaction can be run in various solvents, including water or organic solvents. google.comgoogleapis.com The addition of another amine, such as piperidine itself, has been shown to be a key optimization strategy. google.comgoogle.com

A patented process highlights the effectiveness of combining a high catalyst loading, controlled temperatures, and the presence of another amine to achieve high yields and selectivity. google.com

Table 1: Effect of Catalyst and Conditions on 2-Pyridineethanol Hydrogenation

| Catalyst | Temperature (°C) | Pressure (psig) | Solvent/Additive | Key Finding | Reference |

| Platinum Oxide (PtO₂) | Room Temp | 735 - 1030 | Ethanol (B145695)/Acetic Acid | Effective reduction of pyridine ring. | google.comasianpubs.org |

| Palladium on Carbon (Pd/C) | Not specified | Not specified | Water | Forms the corresponding piperidine. | google.comgoogleapis.com |

| Ruthenium Dioxide (RuO₂) | 90 - 120 | > 500 | Piperidine | High yield and selectivity, minimizes byproducts. | google.comgoogle.com |

A key innovation to address this issue is to conduct the hydrogenation in the presence of an effective amount of another amine that is different from the reactant or product. googleapis.com The presence of an amine like piperidine, often at a concentration of at least 10 mole % relative to the starting material, effectively suppresses the N-methylation reaction. google.comgoogle.com This strategy, combined with controlled temperatures and high catalyst loading, can reduce the N-methylated byproduct to less than 1% by weight, and often below 0.5%. google.comgoogleapis.com

Process Optimization for Yield and Selectivity

Enantioselective Synthesis of 2-Piperidineethanol

While racemic 2-piperidineethanol is useful for many industrial purposes, the synthesis of its pure enantiomers is crucial for applications in medicinal chemistry and the creation of complex natural products. mdpi.comnih.gov Enantiopure 2-piperidineethanol serves as a valuable chiral building block. mdpi.com Several strategies have been developed to obtain the (R)- and (S)-enantiomers, with enzymatic kinetic resolution being a prominent method. mdpi.comresearchgate.net

Enzymatic kinetic resolution is a powerful technique that utilizes the ability of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.net This method has been applied to 2-piperidineethanol and its derivatives.

One common approach involves the enantioselective acylation or hydrolysis of an ester derivative of 2-piperidineethanol, catalyzed by lipases or esterases. mdpi.comresearchgate.net For example, the N-protected form of racemic 2-piperidineethanol can be subjected to enzymatic reactions.

Pig Liver Esterase (PLE): In one strategy, ester derivatives of 2-piperidineethanol were subjected to hydrolysis using pig liver esterase (PLE). researchgate.net However, this method showed generally low enantioselectivity, with enantiomeric excess (e.e.) values up to 24% for the resulting acid. researchgate.netresearchgate.net

Lipases: A more successful approach involves the use of lipases for transesterification reactions. A comprehensive study demonstrated the effective resolution of N-Boc-piperidine-2-ethanol using two different lipases with opposite enantioselectivities. researchgate.net

Lipase PS (from Pseudomonas cepacia): This enzyme can be used to selectively acylate one enantiomer, leaving the other unreacted.

Porcine Pancreatic Lipase (PPL): PPL often shows the opposite enantioselectivity to Lipase PS, allowing for the resolution of the other enantiomer. researchgate.net An earlier patent also described using PPL for the resolution of N-Fmoc protected 2-piperidineethanol. researchgate.netresearchgate.net

By sequentially using these enzymes, it is possible to obtain both the (R)- and (S)-enantiomers of N-protected 2-piperidineethanol with high enantiomeric excess, making them available on a gram scale for further synthetic applications. researchgate.net

Table 2: Enzymatic Kinetic Resolution of 2-Piperidineethanol Derivatives

| Enzyme | Substrate | Reaction Type | Key Outcome | Reference |

| Pig Liver Esterase (PLE) | Ester derivatives of 2-piperidineethanol | Hydrolysis | Low enantioselectivity (up to 24% e.e.). | researchgate.netresearchgate.net |

| Porcine Pancreatic Lipase (PPL) | N-Fmoc-2-piperidineethanol | Transesterification (Acylation) | Successful resolution reported. | researchgate.netresearchgate.net |

| Lipase PS (P. cepacia) & PPL | N-Boc-2-piperidineethanol | Sequential Transesterification | Opposite enantioselectivity allows for resolution of both enantiomers in high e.e. | researchgate.net |

Hydrolysis by Pig Liver Esterase

Asymmetric Synthetic Routes

In addition to enzymatic resolution, several asymmetric synthetic routes have been developed to produce enantiopure 2-piperidinoethanol and its derivatives. mdpi.comresearchgate.net

An early strategy for the enantioselective synthesis of a precursor to 2-piperidinoethanol involved the intermolecular cycloaddition of nitrones to chiral allyl ethers. mdpi.comresearchgate.net This method leads to the formation of N-Cbz protected 2-piperidinoethanol derivatives. mdpi.comresearchgate.net

Asymmetric allylation represents another key synthetic tool. mdpi.comresearchgate.net This approach can utilize a chiral auxiliary, a stereogenic group temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. mdpi.comwikipedia.org Alternatively, a chiral catalyst can be employed to achieve the desired enantioselectivity. mdpi.comresearchgate.net A synthetic sequence involving a Maruoka asymmetric allylation with a chiral catalyst has been successfully used to obtain N-Boc protected 2-piperidinoethanol. mdpi.comresearchgate.net

A more recent and straightforward method involves an organocatalyzed intramolecular aza-Michael reaction. mdpi.comresearchgate.netacs.org This reaction has been shown to produce both N-Boc and N-Cbz protected derivatives of 2-piperidinoethanol in high enantiomeric excess (e.e.). mdpi.comresearchgate.net The process is efficient and has been successfully applied to the synthesis of several piperidine alkaloids. acs.orgresearchgate.net

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemate into a single enantiomer with a 100% yield. science.gov While specific applications of DKR directly to 2-piperidinoethanol are not detailed in the provided context, the resolution of related 2-substituted piperidines has been achieved through a similar process called dynamic thermodynamic resolution (DTR). researchgate.net This method involves the resolution of organolithium derivatives of N-Boc-piperidine under thermodynamic control using chiral diamino-alkoxide ligands, yielding enantiomerically enriched 2-substituted piperidines. researchgate.net

Asymmetric Allylboration

Asymmetric allylboration is a key reaction for establishing stereocenters with high fidelity. In the synthesis of 2-piperidineethanol derivatives, this method is particularly effective when applied to the corresponding N-protected aldehyde. The enantioselective synthesis of alkaloids often relies on this step to introduce a second stereocenter with a high degree of diastereoselectivity. researchgate.net

A notable example involves the reaction of an enantiopure N-Boc protected 2-piperidineacetaldehyde with β-allyl-diisopinocamphenylborane. This reaction proceeds with excellent diastereoselectivity, yielding the desired homoallylic alcohol as almost a single diastereomer (diastereomeric excess >95%). researchgate.net This high level of stereocontrol is crucial for the total synthesis of complex natural products where multiple chiral centers must be correctly configured. researchgate.netresearchgate.net The choice of the chiral borane (B79455) reagent is instrumental in dictating the stereochemical outcome of the addition to the aldehyde.

Table 1: Asymmetric Allylboration of N-Boc-2-piperidineacetaldehyde

| Reactant | Reagent | Product | Diastereomeric Excess (de) | Reference |

| (S)-N-Boc-2-piperidineacetaldehyde | β-allyl-diisopinocamphenylborane | (R)-1-((S)-1-(tert-butoxycarbonyl)piperidin-2-yl)but-3-en-1-ol | >95% | researchgate.net |

Synthesis of N-Protected Aldehyde Derivatives (e.g., N-Boc, N-Cbz)

The conversion of N-protected 2-piperidineethanol to its corresponding aldehyde is a fundamental step that furnishes a versatile intermediate for further synthetic elaborations. researchgate.netmdpi.com The aldehyde, being an electrophilic species, can undergo a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig reactions, and the aforementioned allylborations. researchgate.netmdpi.comunimi.it The choice of the nitrogen protecting group, typically tert-butoxycarbonyl (N-Boc) or benzyloxycarbonyl (N-Cbz), is important for stability and for ensuring compatibility with subsequent reaction conditions. researchgate.net

The synthesis of these aldehydes is achieved through controlled oxidation of the primary alcohol of N-protected 2-piperidineethanol. mdpi.com Common methods include Swern oxidation or the use of Dess-Martin Periodinane (DMP), which are known for their mild conditions and high yields, minimizing over-oxidation to the carboxylic acid. unimi.it The resulting N-protected 2-piperidineacetaldehyde is a key building block in the synthesis of numerous alkaloids and other biologically active molecules. researchgate.netmdpi.com

Table 2: Oxidation of N-Protected 2-Piperidineethanol

| Starting Material | Oxidizing Agent | Product | Reference |

| N-Boc-2-piperidineethanol | Dess-Martin Periodinane (DMP) or Swern Oxidation | N-Boc-2-piperidineacetaldehyde | unimi.it |

| N-Cbz-2-piperidineethanol | Not specified | N-Cbz-2-piperidineacetaldehyde | researchgate.net |

Synthesis of Specific 2-Piperidineethanol Derivatives for Research Purposes

Enantiopure 2-piperidineethanol and its aldehyde derivatives are valuable starting materials for the total synthesis of a wide array of natural products and pharmacologically relevant compounds. researchgate.netresearchgate.net The existing stereocenter at the C-2 position of the piperidine ring serves as a strategic anchor for controlling the stereochemistry of the final target molecule. mdpi.com

Key Synthetic Applications:

(-)-Coniine: This toxic alkaloid was synthesized from enantiopure (S)-N-Boc-2-piperidineacetaldehyde. The synthesis involves extending the carbon chain via a Wittig reaction, followed by hydrogenation of the resulting double bond and removal of the Boc protecting group. mdpi.com

(-)-Epidihydropinidine: The synthesis of this alkaloid also utilizes enantiopure 2-piperidineethanol derivatives. researchgate.netmdpi.com Starting from (R)-N-Boc-2-piperidine ethanol, the synthesis can be achieved in just a few steps. clockss.orgnih.gov Key transformations include the introduction of a propyl group and a methylation step at the C-6 position of the piperidine ring, often using the Beak-Lee methodology. researchgate.net

(-)-Anaferine (B94544): As part of a diversity-oriented synthesis (DOS) approach, the bis-piperidine alkaloid (-)-anaferine was synthesized from commercially available 2-piperidineethanol. grafiati.com This multi-step synthesis highlights the utility of 2-piperidineethanol as a versatile precursor for generating complex molecular architectures. unimi.itgrafiati.com

Stellettamide B: This marine natural product was synthesized from N-Cbz-2-piperidineacetaldehyde, demonstrating the application of the Cbz-protected intermediate. researchgate.net

Pharmacological Agents: N-Boc-2-piperidineethanol is a reactant used in the synthesis of vasopressin V1b receptor antagonists and CXCR4 antagonists, the latter being investigated as potential anti-HIV agents. sigmaaldrich.com

Other Alkaloids: The methodology has been extended to the synthesis of other 2,6-disubstituted piperidines, such as (+)-lupetidine and pelletierine (B1199966) derivatives, through a strategy involving catalytic dynamic resolution and subsequent functionalization. clockss.orgnih.gov

Table 3: Research Derivatives Synthesized from 2-Piperidineethanol Precursors

| Precursor | Target Derivative | Key Synthetic Steps | Reference |

| (S)-N-Boc-2-piperidineacetaldehyde | (-)-Coniine | Wittig olefination, hydrogenation, deprotection | mdpi.com |

| (R)-N-Boc-2-piperidineethanol | (-)-Epidihydropinidine | Lithiation, alkylation (Beak-Lee methodology), deprotection | researchgate.netclockss.orgnih.gov |

| 2-Piperidineethanol | (-)-Anaferine | Multi-step diversity-oriented synthesis | unimi.itgrafiati.com |

| N-Cbz-2-piperidineacetaldehyde | Stellettamide B | Multi-step synthesis | researchgate.net |

| N-Boc-2-piperidineethanol | CXCR4 Antagonists | Reactant in multi-step synthesis | sigmaaldrich.com |

| N-Boc-2-piperidineethanol | (+)-Lupetidine | Catalytic dynamic resolution, methylation, substitution | clockss.orgnih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Intermediate and Building Block in Drug Synthesis

2-Piperidinoethanol serves as a crucial intermediate and building block in the synthesis of numerous biologically active compounds, including pharmaceuticals chemimpex.comguidechem.com. Its structural features, including the piperidine (B6355638) ring, contribute to its ability to modify biological activity and improve pharmacokinetic properties of synthesized compounds, such as their capacity to cross the blood-brain barrier chemimpex.com.

On an industrial scale, racemic 2-piperidinoethanol is synthesized through the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine (B196109) nih.govgoogle.comgoogle.com. The N-protected aldehyde derivative of 2-piperidinoethanol is frequently employed in synthesis due to its ease of controlled oxidation from the parent alcohol nih.govmdpi.com. The presence of a stereocenter at position 2 of the piperidine skeleton, coupled with an easily functionalized alcohol group, positions 2-piperidinoethanol as a valuable starting material for enantioseoselective synthesis of both natural and synthetic compounds nih.govmdpi.comresearchgate.netresearchgate.net.

Synthesis of Novel Leads and Therapeutic Agents

2-Piperidinoethanol has been utilized as a scaffold for the synthesis of various leads in medicinal chemistry, contributing to the development of novel therapeutic agents nih.govmdpi.com.

Orexin (B13118510) Receptor Antagonists

2-Piperidinoethanol is employed in the synthesis of new orexin receptor antagonists nih.govmdpi.com. These antagonists are of interest for treating conditions such as obesity and sleep disorders, including insomnia google.com. Examples of compounds within this class include selective orexin receptor antagonists (SORAs) like TCS-OX2-29, which is selective for the OX2 receptor, and SB-334867, selective for the OX1 receptor wikipedia.orgwikipedia.org. Other orexin receptor antagonists include Lemborexant, a dual orexin receptor antagonist (DORA), and JNJ-18038683, a selective serotonin (B10506) 5-HT7 receptor antagonist (though the latter is explicitly a 5-HT7 antagonist, its active moiety is linked to orexin receptor antagonism in some contexts) guidetopharmacology.orgguidetopharmacology.org. Filorexant, a dual orexin receptor antagonist, has also inspired the discovery of novel piperidine ether 2-SORA classes nih.gov. Seltorexant is another selective orexin 2 receptor antagonist currently in clinical development for insomnia and depression rsc.org.

Non-Opioid Antinociceptive Agents

A new class of non-opiate antinociceptive agents has been synthesized utilizing 2-piperidinoethanol nih.govmdpi.com. Research has shown that aminoindane compounds, derived from 2-piperidinoethanol, act as sodium channel inhibitors and TRPV1 receptor activators, demonstrating potential in pain treatment nih.gov. Nefopam is a centrally acting, non-opioid painkilling medication used to treat moderate to severe pain wikipedia.org.

Calcium Channel Antagonists

2-Piperidinoethanol is involved in the synthesis of (aryloxyalkyl)piperidines, which function as calcium channel antagonists nih.govmdpi.com. Calcium channel blockers are a class of drugs used to manage cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias nih.govnih.govfrontiersin.orgscribd.comfrontiersin.org. Notable examples of calcium channel antagonists include Verapamil, Diltiazem, Tiapamil, Nifedipine, Amlodipine, and Lercanidipine nih.govnih.govfrontiersin.orgscribd.comfrontiersin.orgwikipedia.org. Furthermore, novel pyrimidine (B1678525) derivatives and bepridil (B108811) have also been developed as calcium channel blockers rsc.orgmdpi.com.

5-HT7 Receptor Antagonists

Sulfonamide derivatives acting as 5-HT7 receptor antagonists have been synthesized using 2-piperidinoethanol nih.govmdpi.com. These antagonists are studied for their potential therapeutic uses, including the treatment of anxiety and depression wikipedia.org. Specific examples of selective 5-HT7 receptor antagonists include DR-4485 and SB-269970 wikipedia.orgwikipedia.org. Other compounds with affinity for the 5-HT7 receptor include Methiothepin and Metergoline nih.govnih.gov.

Anthelminthic Agents

Tert-butyl carbamate (B1207046) (N-Boc) protected 2-piperidineethanol (B17955) has been patented for its use as anthelminthic agents in both humans and animals nih.govmdpi.comresearchgate.net. Anthelminthic drugs are a class of medications used to treat parasitic worm infections, encompassing various chemical structures and mechanisms of action slideshare.netslideshare.net. Mebendazole is a widely used broad-spectrum benzimidazole (B57391) anthelmintic agent slideshare.netnih.gov.

Compound Names and PubChem CIDs

Anti-inflammatory, Analgesic, and Anti-cancer Properties of Derivatives

Derivatives of 2-Piperidinoethanol and related piperidine structures have demonstrated promising anti-inflammatory, analgesic, and anti-cancer properties.

Anti-inflammatory Properties: Several piperidine derivatives have been explored for their anti-inflammatory activities ontosight.aigoogle.comresearchgate.net. For instance, certain 2-piperidone (B129406) derivatives have shown significant anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced microglial BV-2 cells nih.gov. Compound 7q, a specific 2-piperidone derivative, was noted for its ability to prevent neuronal cell death mediated by LPS-stimulated microglia cell activation nih.gov. Additionally, Broussonetine J, a naturally occurring compound containing a 2-piperidineethanol scaffold, has exhibited anti-inflammatory properties ontosight.ai. Some N-acyl-N-phenyl ureas of piperidine and its derivatives also displayed anti-inflammatory activity comparable to or slightly inferior to indomethacin (B1671933) in rat models researchgate.net.

Analgesic Properties: Piperidine derivatives are known to exhibit analgesic activities ontosight.aisolubilityofthings.comnih.gov. Studies have investigated the analgesic effects of various derivatives, including substituted phenacyl and 1-adamantyl methyl ketone derivatives of 2-piperidineethanol . Certain 4-(4'-bromophenyl)-4-piperidinol derivatives, such as PD1, PD3, and PD5, have shown significant analgesic effects in ex vivo models of pain nih.gov. Compound PD3, in particular, demonstrated a highly significant analgesic effect and showed interactions with the opioid receptor through molecular docking studies nih.gov. A derivative of 2-Piperidineethanol, alpha,alpha-diphenyl-1-methyl-, hydrochloride, has also been identified for its potential as an analgesic agent ontosight.ai.

Anti-cancer Properties: Research indicates that certain derivatives of 2-Piperidinoethanol possess anti-cancer potential. For example, 2-(2-(Piperidyl)ethoxy)ethanol has been studied for its potential anti-cancer properties, including inhibiting cell migration and inducing apoptosis in cancer cell lines like A375 melanoma cells smolecule.com. This compound demonstrated efficacy in blocking specific signaling pathways involved in tumor progression, such as the PI3K/NF-κB pathway smolecule.com. 2-Piperidineethanol itself serves as a reactant in the synthesis of pyrazolopyrimidines, which are useful as inhibitors of protein and checkpoint kinases for cancer treatment, and also in the preparation of anti-HIV agents chemicalbook.com. Furthermore, certain ursolic acid derivatives, including those incorporating a piperidineethanol moiety, have exhibited significant in vitro antiproliferative activity against various cancer cell lines mdpi.com. Piperidine and piperine, major alkaloids from black pepper, have shown anticancer effects by activating molecular pathways leading to apoptosis of cancer cells, including breast, ovarian, prostate, and lung cancers nih.gov.

An overview of some reported activities is presented below:

Table 1: Select Biological Activities of 2-Piperidinoethanol Derivatives

| Compound/Derivative Class | Reported Activity | Specific Findings/Mechanism | Reference |

| 2-Piperidone derivatives (e.g., compound 7q) | Anti-inflammatory | Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); prevents neuronal cell death nih.gov | nih.gov |

| 4-(4'-bromophenyl)-4-piperidinol derivatives (e.g., PD3, PD5) | Analgesic | Significant analgesic effect; PD3 interacts with opioid receptor nih.gov | nih.gov |

| 2-(2-(Piperidyl)ethoxy)ethanol | Anti-cancer | Inhibits cell migration, induces apoptosis (A375 melanoma cells); blocks PI3K/NF-κB pathway smolecule.com | smolecule.com |

| Ursolic acid derivatives (with piperidineethanol) | Antiproliferative | Exhibits in vitro antiproliferative activity mdpi.com | mdpi.com |

| Piperidine derivatives (general) | Anti-cancer | Induces cell cycle arrest, ROS generation, mitochondrial cytochrome c release, apoptosis nih.gov | nih.gov |

Neurological Disorder Treatments

2-Piperidinoethanol is a crucial intermediate in the synthesis of pharmaceuticals, particularly those designed to target neurological disorders, owing to its ability to effectively cross the blood-brain barrier chemimpex.com. Derivatives of 2-piperidinemethanol (B146044) have shown central nervous system (CNS) depressant activities, suggesting their potential in treating CNS disorders . Specific derivatives, such as 2-Piperidineethanol, 1-methyl-alpha-phenyl-, hydrochloride, are investigated for their neurological effects, including analgesic and anticholinergic properties ontosight.ai.

Another derivative, 2-Piperidineethanol, 1-methyl-, benzoate, hydrochloride, has been studied for its potential as a therapeutic agent in the treatment of certain neurological disorders, due to its capacity to interact with specific biological targets like receptors or enzymes, thereby modulating physiological responses ontosight.ai. Some 2-(2-piperidyl)ethanol derivatives have been explored for their potential as anxiolytics, antidepressants, or antihistamines solubilityofthings.com. Furthermore, 4-Piperidineethanol, 1-benzoyl- derivatives have shown significant inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's evitachem.com. Novel piperidine derivatives have also been designed and synthesized as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, representing a promising class of compounds for the treatment of neuropsychiatric disorders where these receptors need negative modulation frontiersin.org.

Development of Enantiomerically Pure Pharmaceutical Compounds

2-Piperidinoethanol (also referred to as 2-piperidineethanol) is a chiral piperidine derivative, featuring a stereocenter at position 2 of the piperidine ring and two functional groups suitable for diversified molecular elaborations nih.govresearchgate.net. While the racemic form is industrially synthesized by catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine and is relatively inexpensive and available, the enantiopure form is more costly and less accessible nih.govmdpi.com.

The development of enantiomerically pure forms of 2-piperidinoethanol is crucial for the synthesis of natural and synthetic compounds, given that pharmacological activity can vary significantly between enantiomers nih.govresearchgate.net. Research efforts have focused on both synthetic and enzymatic methods for obtaining enantiopure 2-piperidinoethanol nih.govmdpi.comsemanticscholar.org. Enzymatic kinetic resolution, often employing enzymes like pig liver esterase, has been explored for this purpose, although studies have shown generally low enantioselectivity for some derivatives, with up to 24% enantiomeric excess (e.e.) reported for certain acid forms researchgate.netnih.govmdpi.comsemanticscholar.org. Despite this, resolution offers practical benefits considering the compound's availability nih.gov. Various synthetic strategies have also been developed for enantioselective synthesis, including intermolecular nitrone cycloadditions, asymmetric allylation using chiral auxiliaries or catalysts, and organocatalyzed intramolecular aza-Michael reactions nih.govmdpi.com.

Modification of Biological Activity and Pharmacokinetic Properties in Drug Development

2-Piperidinoethanol is frequently utilized in drug development due to its capacity to modify biological activity and enhance pharmacokinetic properties chemimpex.com. In the context of drug discovery, compounds like 1-Piperidineethanol, 2-methyl-alpha-((8-quinolinyloxy)methyl)-, undergo extensive in vitro and in vivo testing to evaluate their efficacy and safety ontosight.ai. This process involves screening for activity against specific disease targets, followed by structural optimization to improve pharmacokinetic and pharmacodynamic properties ontosight.ai.

The favorable properties of 2-Piperidinoethanol, such as low toxicity and good stability, make it a preferred choice for various applications, offering advantages like enhanced efficiency in synthesis and potential for innovative applications in medicinal chemistry chemimpex.com. The development of new derivatives of existing drugs, such as fluconazole (B54011) analogues, often involves modifications aimed at enhancing pharmacokinetic properties to address issues like drug resistance in pathogenic fungi nih.gov.

Exploration of Structure-Activity Relationships of 2-Piperidineethanol Analogs

The exploration of Structure-Activity Relationships (SAR) is fundamental in drug design and involves systematically modifying chemical structures to understand how these changes impact biological activity. For 2-Piperidinoethanol and its analogs, SAR studies are crucial for identifying lead compounds and optimizing their therapeutic potential ontosight.aisolubilityofthings.com.

Modifications to the ethanol (B145695) side chain of 2-piperidinemethanol, such as alkylation or acetylation, have been investigated to assess their effects on hydrophobicity and hydrogen-bonding interactions . Derivatives incorporating electron-withdrawing groups have shown enhanced cell survival . In the context of Alzheimer's disease treatment, SAR studies on 2-piperidone derivatives have guided the design of multipotent agents that inhibit β-amyloid aggregation and inflammation-mediated neurotoxicity nih.gov.

For ursolic acid derivatives incorporating piperidineethanol, modifications at the hydroxyl position C-3 and the carboxylic group C-17 of the ursolic acid parent compound have been explored to synthesize bioactive analogues and understand their SAR mdpi.com. Furthermore, SAR studies have been conducted on 1-piperidineethanol derivatives, such as arylcarbamate derivatives, to identify potent ligands for 5-HT4 receptors acs.orgacs.org. The nature of substitutions on the benzhydryl ring and sulfonamide ring has been shown to influence the antibacterial activity of piperidine derivatives, highlighting the importance of specific structural features for biological effects science.gov.

Interaction with Biological Targets (e.g., Enzymes, Receptors)

The therapeutic effects of 2-Piperidinoethanol derivatives often stem from their ability to interact with specific biological targets, including enzymes and receptors ontosight.aievitachem.comontosight.ai. The hydroxyl group of 2-piperidinemethanol, for instance, can form hydrogen bonds with active sites, while the piperidine ring can engage in hydrophobic interactions, influencing binding affinity and specificity .

Key interactions observed with 2-Piperidinoethanol derivatives include:

Enzyme Inhibition:

Acetylcholinesterase: Some derivatives of 4-Piperidineethanol, 1-benzoyl-, have demonstrated significant inhibition of acetylcholinesterase, a target relevant for neurodegenerative diseases like Alzheimer's evitachem.com.

Matrix Metalloproteinases (MMPs): 2-(2-(Piperidyl)ethoxy)ethanol has been shown to modulate the activity of MMPs, particularly by inhibiting MMP-9 expression, which is crucial for tumor metastasis smolecule.com.

DNA Gyrase: 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a piperazine-based compound, inhibits DNA gyrase, a mechanism underlying its antimicrobial activity against Staphylococcus strains nih.gov.

Receptor Modulation:

Opioid Receptors: Certain piperidine derivatives, like PD3, have shown strong binding to the opioid receptor, contributing to their analgesic effects nih.gov.

PI3K/NF-κB Pathway: 2-(2-(Piperidyl)ethoxy)ethanol affects the PI3K/NF-κB signaling pathway, showing promise in reducing cancer cell invasion and promoting apoptosis smolecule.com.

Myeloid Differentiation Factor 88 (MyD88): Compound 7q, a 2-piperidone derivative, exhibits good binding to the active site of MyD88, interfering with its homo- or heterodimerization, which contributes to its anti-inflammatory properties nih.gov.

NF-κB and STAT3: Ursolic acid (UA) and its piperidine derivatives can suppress the proliferation of prostate cancer cells by inhibiting NF-κB and STAT3 activation mdpi.com.

α7 Nicotinic Acetylcholine Receptors (nAChRs): Novel piperidine derivatives, specifically 1-[2-(4-alkyloxy-phenoxy-ethyl)]-1-methylpiperidinium iodides, act as potent antagonists of α7 nAChRs, establishing cation–π interactions within the receptor's aromatic box frontiersin.org.

5-HT4 Receptors: Arylcarbamate derivatives of 1-piperidineethanol have been identified as potent ligands for 5-HT4 receptors acs.orgacs.org.

Antimicrobial and Antiviral Properties of 2-Piperidineethanol

2-Piperidinoethanol has been found to exhibit antimicrobial and antiviral properties, positioning it as a potential candidate for pharmaceutical applications guidechem.com. More broadly, piperidine derivatives are known to possess diverse pharmacological properties, including antimicrobial and antiviral activities ontosight.aiontosight.ailookchem.com.

Specific examples include:

Antimicrobial Activity:

Broussonetine J, which contains a 2-piperidineethanol structure, has demonstrated antimicrobial properties ontosight.ai.

3-Piperidineethanol has been evaluated for its antimicrobial properties, showing promise against certain bacteria and fungi lookchem.com.

2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a piperazine-based derivative, exhibits antimicrobial activity against Staphylococcus strains, including Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) nih.gov. PNT's mechanism involves cellular uptake, cell disruption, and inhibition of DNA gyrase nih.gov.

Some piperidine derivatives have shown efficacy as antimicrobial agents against bacterial pathogens like Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, and fungal pathogens such as Alternaria solani and Fusarium solani science.gov.

Antiviral Activity:

2-Piperidineethanol and its derivatives have been explored for their antiviral properties guidechem.comontosight.ai.

2-Piperidineethanol is used as a reactant for the synthesis of anti-HIV agents chemicalbook.com.

Piperidine, as a key intermediate in the stereoselective hydrogenation of pyridines, is crucial in bioactive compounds, including those with antiviral properties lookchem.com.

Table 2: Antimicrobial and Antiviral Activities

| Compound/Derivative Class | Activity Type | Specific Organisms/Targets | Reference |

| 2-Piperidinoethanol | Antimicrobial, Antiviral | General properties | guidechem.com |

| Broussonetine J | Antimicrobial | General properties | ontosight.ai |

| 3-Piperidineethanol | Antimicrobial | Certain bacteria and fungi | lookchem.com |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Antimicrobial | Staphylococcus epidermidis, Staphylococcus aureus, MRSA (inhibits DNA gyrase) nih.gov | nih.gov |

| Piperidine derivatives | Antimicrobial | Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum, Alternaria solani, Fusarium solani science.gov | science.gov |

| 2-Piperidineethanol | Antiviral | Reactant for anti-HIV agents chemicalbook.com | chemicalbook.com |

Catalytic and Materials Science Applications

Use as a Starting Compound in Ziegler-Natta Polymerization Catalysts

2-Piperidinoethanol serves as a precursor in the synthesis of components for Ziegler-Natta catalyst systems, which are fundamental in the large-scale production of polyolefins like polyethylene (B3416737) and polypropylene. Specifically, racemic 2-piperidinoethanol is used as a starting material for creating electron donors, a critical component of the catalyst system. Current time information in Bangalore, IN.researchgate.net

Ziegler-Natta catalysts are typically composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum compound (a co-catalyst). Electron donors are organic compounds, often Lewis bases, added to the system to control and enhance the catalyst's performance. They are classified as either internal or external donors based on when they are introduced to the process. External electron donors are added during the polymerization reaction and play a crucial role in controlling the stereoselectivity of the polymer, influencing properties such as isotacticity, which in turn affects the material's strength, stiffness, and melting point.

Detailed research, outlined in patent literature, describes the synthesis of cyclic organosilicon compounds that function as effective external electron donors in Ziegler-Natta catalyst systems. These systems are designed for producing propylene (B89431) polymers with high melt-flowability. jubilantingrevia.com The synthesis of these specialized organosilicon donors begins with precursor chemicals, including 2-piperidinoethanol. The resulting catalyst systems, incorporating these donors, demonstrate high catalytic activity and good stereoselectivity in propylene polymerization.

The function of these external donors is to interact with the catalyst's active sites. They can convert non-stereospecific sites into stereospecific ones or poison the non-stereospecific sites, thereby increasing the production of the desired isotactic polymer. researchgate.net The molecular structure of the electron donor is a key factor in determining the final properties of the polymer.

Application in the Production of Specialty Polymers as a Monomer

In the field of polymer chemistry, 2-Piperidinoethanol is not only a precursor for catalysts but also functions directly as a monomer in the production of specialty polymers. chemimpex.com Its incorporation into a polymer chain imparts specific characteristics derived from its piperidine (B6355638) structure. This contributes to the development of advanced materials with desirable mechanical and thermal properties. chemimpex.com

The reactivity of its hydroxyl group allows it to be chemically modified to create other functional monomers. For example, the derivative 2-(1-Piperidinyl)ethyl 2-methyl-2-propenoate is a methacrylate (B99206) monomer that can be used in polymerization processes. echemi.com The use of such piperidine-containing monomers allows for the synthesis of polymers with unique functionalities, tailored for specific, high-performance applications.

Role in Advanced Materials Development

The utility of 2-Piperidinoethanol extends to the development of various advanced materials due to its chemical versatility.

One significant application is in the formulation of curable coating compositions. google.comgoogle.com In these systems, silyl-terminated polymers are cured using a condensation catalyst. 2-Piperidinoethanol is listed as a potential amine that can be used to form amine carboxylate salts, which act as co-catalysts in these tin-free curing systems. These coatings are designed for high performance and represent a class of advanced materials for protective and decorative purposes. google.comgoogle.com

Furthermore, 2-Piperidinoethanol and other sterically hindered amines have been investigated for their potential in carbon dioxide (CO2) capture technologies. researchgate.net Aqueous solutions of 2-piperidinoethanol can absorb CO2, making it a candidate for use in industrial processes aimed at reducing greenhouse gas emissions. Materials developed for efficient CO2 capture are a critical area of advanced materials research, addressing global environmental concerns. researchgate.net

The compound also serves as a key building block in the synthesis of a wide array of complex, biologically active molecules and natural products, such as alkaloids. capes.gov.brmdpi.comresearchgate.net This role as a versatile starting material underscores its importance in the broader development of novel functional materials and specialty chemicals. capes.gov.brmdpi.com

Applications in Environmental Chemistry and Carbon Capture

Utilization in Industrial Plants for CO2 Capture

2-Piperidinoethanol is utilized in industrial plants for CO2 capture. semanticscholar.orgresearchgate.net It has been identified as a promising solvent for post-combustion CO2 capture, which is a critical technology for reducing greenhouse gas emissions from large industrial sources, such as fossil-fuel power plants. repec.orgresearchgate.netmatec-conferences.org Amine scrubbing, a mature technology for CO2 separation, is being explored with novel solvents like 2-PPE to overcome drawbacks associated with traditional amines, such as high regeneration energy and solvent loss. researchgate.netmatec-conferences.org Studies have shown that activated 2-Piperidineethanol (B17955) can exhibit superior performance compared to conventional solvents like monoethanolamine (MEA), demonstrating a potential for significant reduction in specific reboiler duty for CO2 removal. repec.org For instance, activated 2-PPE has shown a 22% reduction in specific reboiler duty compared to MEA in coal-fired power plant scenarios, achieving an optimum specific reboiler duty of 2.78 MJ/kg CO2 removed. repec.org

Characterization as a Strong Bicarbonate-Forming Solvent

2-Piperidinoethanol is characterized as a sterically hindered secondary amine that acts as a strong bicarbonate-forming solvent. ntnu.nontnu.nounit.nontnu.no This characteristic is crucial for CO2 capture as it influences the solvent's absorption capacity and regeneration efficiency. In bicarbonate-forming solvents, the primary reaction leads to the formation of bicarbonate, which can result in a high absorption capacity for CO2 and a leaner solution upon regeneration. ntnu.no This contrasts with carbamate-forming solvents, typically primary and secondary amines, where the absorption capacity is limited to 0.5 mol-CO2/mol-amine. ntnu.no The strong bicarbonate-forming nature of 2-PPE contributes to its significantly higher capacity to bind CO2 compared to primary amines like MEA. ntnu.no

The equilibrium cyclic capacities at 10 kPa CO2 partial pressure for 2-PPE have been reported as 0.70 mol CO2/mol Amine (2.41 mol CO2/kg solution). ntnu.no This highlights its efficiency in capturing CO2 compared to MEA, which has a cyclic capacity of 0.36 mol CO2/mol Amine (1.64 mol CO2/kg solution). ntnu.no

Table 1: Comparison of CO2 Cyclic Capacities for Different Solvents

| Solvent | Cyclic Capacity (mol CO2/mol Amine) | Cyclic Capacity (mol CO2/kg solution) |

| 2-Piperidinoethanol (2-PE) | 0.70 ntnu.no | 2.41 ntnu.no |

| 1-(2-Hydroxyethyl)pyrrolidine (12-HEPRLD) | 0.67 ntnu.no | 2.10 ntnu.no |

| Monoethanolamine (MEA) | 0.36 ntnu.no | 1.64 ntnu.no |

Thermodynamic Modeling of Aqueous Solutions for CO2 Absorption

Accurate thermodynamic modeling of CO2 absorption in aqueous alkanolamine solutions, including 2-Piperidinoethanol, is essential for the simulation and design of CO2 capture processes. researchgate.netfrontiersin.org Rigorous thermodynamic models, such as the Electrolyte Nonrandom Two-liquid (e-NRTL) activity coefficient model, are employed to represent the complex interactions within the CO2-amine-water system. researchgate.netfrontiersin.orgtandfonline.com These models integrate experimental data, including vapor-liquid equilibrium (VLE), heat capacity, and excess enthalpy, to predict various thermodynamic properties. researchgate.netfrontiersin.org

Vapor-Liquid Equilibria Data Analysis for CO2 Capture Processes

Vapor-liquid equilibria (VLE) data are fundamental for understanding the behavior of CO2 capture solvents and for the design of absorption and stripping columns. ntnu.nontnu.noacs.org Experimental VLE data for CO2 in aqueous solutions of 2-Piperidinoethanol have been extensively measured across various temperatures and pressures. ntnu.nontnu.noacs.orgresearchgate.netresearchgate.net These measurements provide critical insights into the equilibrium behavior of the amine systems. ntnu.no

For instance, VLE data for aqueous solutions of 2-PPE have been obtained at temperatures ranging from 40 to 120 °C and CO2 loadings from 0.04 to 0.8 mol-CO2/mol-amine. ntnu.no Models like the UNIQUAC model have been successfully used to represent the binary VLE data for 2-Piperidinoethanol and its aqueous solutions. ntnu.noacs.orgresearchgate.net The UNIQUAC model for 2-PPE has shown low deviations for total pressure (1.9%), vapor-phase composition (12.4%), calculated activity coefficients (12.7%), and excess heat capacity (16.2%). ntnu.noacs.orgresearchgate.net The low volatility of 2-PPE, indicated by its very low amine concentration in the vapor phase, is a favorable characteristic for industrial applications as it reduces solvent emissions. acs.org

Table 2: UNIQUAC Model Deviations for 2-Piperidinoethanol (2-PPE) Aqueous Solutions

| Parameter | Average Absolute Relative Deviation (%) |

| Total Pressure | 1.9 ntnu.noacs.orgresearchgate.net |

| Vapor-Phase Composition | 12.4 ntnu.noacs.orgresearchgate.net |

| Calculated Activity Coefficients | 12.7 ntnu.noacs.orgresearchgate.net |

| Excess Heat Capacity | 16.2 ntnu.noacs.orgresearchgate.net |

Synthesis of Natural Products and Alkaloids

Total Synthesis of Natural Compounds using 2-Piperidinoethanol as a Precursor

The utility of 2-piperidinoethanol as a precursor stems from its ability to introduce a pre-existing stereocenter and readily functionalizable groups into the synthetic pathway. This versatility has been demonstrated in the enantioselective synthesis of several natural compounds. For instance, both (-)-sedamine (B1199426) and (-)-allosedamine have been generated from enantiopure (S)-2-piperidinoethanol, showcasing the compound's capacity to yield diastereoisomeric alcohols that can be further transformed into target alkaloids. nih.govnih.gov The N-protected aldehyde derivative of 2-piperidinoethanol, often referred to as (S)-2, is particularly favored in total synthesis because its stereogenic center at the C-2 position can effectively direct the stereochemical information throughout the synthesis of the final product. nih.govepa.govuni.lu

Synthesis of Piperidine (B6355638) Alkaloids

Piperidine alkaloids, a large family of natural products, are frequently synthesized using 2-piperidinoethanol as a key starting material. epa.govuni.lu This compound's structural features facilitate the construction of the complex frameworks characteristic of these alkaloids.

Coniine: Coniine is the major alkaloid extracted from Conium maculatum (poison hemlock) and is responsible for its toxicity. nih.govepa.gov It has been synthesized enantioselectively from the enantiopure (S)-2-piperidinoethanol (or its N-protected aldehyde derivative, (S)-2). nih.govepa.govuni.lu The synthesis typically involves elongating the carbon chain at the 2-position of the piperidine ring through a Wittig reaction, followed by hydrogenation of the resulting double bond and subsequent removal of protecting groups, such as the Boc group. nih.govepa.gov

Epidihydropinidine (B1243738): Closely related to coniine, epidihydropinidine shares similar synthetic strategies for the construction of its propyl group. nih.gov A crucial step in its synthesis involves the Beak's N-Boc-piperidine α-lithiation/alkylation methodology for introducing a methyl group at the C-6 position, with hydroxyl group protection being important to maintain reactivity. nih.gov

2-Piperidinoethanol has been successfully employed as a starting material for the synthesis of quinolizidine-containing Lycopodium alkaloids.

Senepodine G: The synthesis of (-)-senepodine G from 2-piperidinoethanol involves elaborating the precursor to a quinolizidine (B1214090) amide, which is then converted to the target alkaloid through treatment with reagents like methylmagnesium bromide (MeMgBr) followed by hydrochloric acid (HCl).

Cermizine C: (-)-Cermizine C is synthesized from (-)-senepodine G by a reduction step, typically using sodium borohydride (B1222165) (NaBH4). Other quinolizidine alkaloids, such as cermizine D, myrtine, lasubines I-II, and cernuine, have also been targets for synthesis utilizing strategies that can be linked to 2-piperidinoethanol as a starting point.

Boehmeriasin A, a phenanthroquinolizidine alkaloid extracted from Boehmeria siamensis Craib, is known for its potent cytotoxic activity. nih.govuni.lu Its enantioselective synthesis has been accomplished starting from the aldehyde derivative (S)-2-piperidinoethanol. nih.govuni.lu

2-Piperidinoethanol has also found application in the synthetic routes towards Fawcettimine-related alkaloids, highlighting its broad utility in accessing diverse alkaloid scaffolds.

The enantioselective synthesis of (+)-dumetorine, an alkaloid extracted from the tubers of Dioscorea dumetorum Pax, has been established using enantiopure aldehyde (S)-2-piperidinoethanol as the starting material. nih.govuni.lu Key synthetic steps in this process include an asymmetric allylboration reaction, which establishes a second stereocenter with high diastereoisomeric excess, followed by ring-closing metathesis (RCM) to form a dihydropyran ring, and subsequent N-methylation. nih.govuni.lu

Advanced Analytical and Computational Studies

Spectroscopic Characterization in Research (e.g., NMR Spectroscopy, Mass Spectrometry)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental tools for confirming the identity, purity, and structural features of 2-Piperidinoethanol and 2-Piperidineethanol (B17955).

For 2-Piperidinoethanol (PubChem CID 18232) , electron ionization mass spectrum data are available, providing characteristic fragmentation patterns that aid in its identification. nist.gov Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) data and ATR-IR spectra have been reported, offering further insights into its molecular fingerprint and functional groups. nih.gov The ¹³C NMR spectrum of 2-Piperidinoethanol (PubChem CID 18232) is also documented, which is crucial for assigning carbon environments within the molecule. chemicalbook.com

In the case of 2-Piperidineethanol (PubChem CID 15144) , both ¹H NMR and ¹³C NMR data have been extensively utilized for its characterization. rsc.orgchemicalbook.comtcichemicals.com For instance, ¹H NMR spectra recorded at different frequencies (e.g., 89.56 MHz and 399.65 MHz) provide detailed information on the proton environments and their coupling patterns, allowing for precise assignment of chemical shifts. chemicalbook.com An example of reported ¹H NMR chemical shifts for 2-Piperidineethanol (PubChem CID 15144) in CDCl3 includes signals around 3.77-3.80 ppm (protons on the carbon bearing the hydroxyl group), 3.02-3.032 ppm, 2.74 ppm, 2.597-2.60 ppm, and a complex multiplet between 1.19 and 1.84 ppm for the piperidine (B6355638) ring protons. chemicalbook.com Electron ionization mass spectrometry data for 2-Piperidineethanol (PubChem CID 15144) are also available, contributing to its structural elucidation through molecular ion and fragment analysis. guidechem.comnist.gov Fourier-transform infrared (FTIR) spectroscopy has also been employed in studies involving 2-Piperidineethanol, for example, in the characterization of absorbents before and after CO2 absorption. rsc.org

Computational Chemical Data and Modeling

Computational chemistry plays a vital role in predicting and understanding the properties and behavior of chemical compounds, complementing experimental observations.

Force-Field-Based Computational Studies

Force-field-based computational studies, such as classical molecular dynamics simulations, are employed to investigate the thermodynamic properties of various alkanolamine solvent systems, which include compounds structurally related to 2-Piperidinoethanol. acs.orgchemrxiv.org These studies are particularly relevant in the context of applications like post-combustion CO2 capture, where understanding the equilibrium constants (e.g., pKa and carbamate (B1207046) to bicarbonate reversion, pKc) and standard reaction enthalpies of amine species in aqueous solutions is critical for solvent design. acs.orgchemrxiv.org

A hybrid computational approach often involves combining classical molecular dynamics simulations using force fields like the General Amber Force Field (GAFF) with semi-empirical AM1-BCC charges (GAFF/AM1-BCC) for the solution phase, alongside high-level composite quantum chemical ideal-gas calculations. chemrxiv.org This methodology has been used to develop new force fields, such as for the hydronium ion (H3O+), enabling the prediction of pKa values for a diverse set of alkanolamines. chemrxiv.org While direct studies on the specific isomers of 2-Piperidinoethanol using these force fields are not explicitly detailed in the provided snippets, the broader context of alkanolamine solvent thermodynamics strongly suggests their applicability.

UNIQUAC Model Representation for Vapor-Liquid Equilibria

The UNIQUAC (Universal Quasichemical) model is a widely used activity coefficient model in chemical engineering for representing and predicting vapor-liquid equilibria (VLE) in liquid mixtures. This model has been applied to systems involving 2-Piperidineethanol (2-PPE, PubChem CID 15144) and its aqueous solutions. acs.orgnih.govntnu.noresearchgate.net

Research has reported equilibrium data for 2-Piperidineethanol (2-PPE) in aqueous solutions, covering temperatures ranging from 363 to 426 K for the pure amine and from 323 to 373 K for the aqueous solutions. acs.orgnih.govntnu.noresearchgate.net The UNIQUAC model, in conjunction with the Antoine equation for pure components, was successfully used to represent the binary VLE data. acs.orgnih.govntnu.noresearchgate.net The model demonstrated good accuracy in representing the experimental data, with relatively low deviations for key thermodynamic properties, as summarized in the table below. acs.orgnih.govntnu.noresearchgate.net

Table 1: Deviations of UNIQUAC Model for 2-Piperidineethanol (PubChem CID 15144) Aqueous Solutions

| Property Represented | Average Absolute Deviation (%) |

| Total Pressure | 1.9 |

| Vapor-Phase Composition | 12.4 |

| Calculated Activity Coefficients | 12.7 |

| Excess Heat Capacity | 16.2 |

Docking Studies in Drug Discovery

Molecular docking is a computational technique integral to modern drug discovery, primarily used to predict the preferred binding orientations of small molecules (ligands) within the active sites of macromolecular targets (receptors) and to estimate their binding affinities. mdpi.comopenaccessjournals.com This method accelerates the drug development process by enabling virtual screening of large compound libraries to identify potential drug candidates and facilitating the optimization of lead compounds by analyzing protein-ligand interactions. mdpi.comopenaccessjournals.com

While 2-Piperidinoethanol (PubChem CID 18232) itself may not be a direct drug candidate, it serves as a crucial building block in the synthesis of more complex compounds that are subsequently investigated through docking studies. For example, 2-Piperidinoethanol was utilized in the synthesis of methylpiperidinium iodides, which were then subjected to molecular docking and molecular dynamics simulations to evaluate their potential as antagonists for α7 nicotinic acetylcholine (B1216132) receptors. frontiersin.org This demonstrates the role of 2-Piperidinoethanol as a precursor to compounds that are actively explored in structure-based drug design.

In Silico Investigations

"In silico" investigations encompass a broad range of computational methods used to study chemical and biological systems. Beyond molecular docking, these studies include quantum chemical calculations, quantitative structure-activity relationship (QSAR) analyses, and predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

For compounds derived from 2-Piperidineethanol (PubChem CID 15144), "a posteriori in silico investigation" has been employed to explain observed bioactivity, suggesting its utility in understanding structure-activity relationships and the interaction of these compounds with biological targets. researchgate.net Similarly, for related piperidine compounds, in silico ADMET studies and computational toxicity predictions have been carried out to assess their drug-likeness and safety profiles. nih.gov Furthermore, in silico studies have been used to suggest that related compounds, such as 2-piperidinemethanol (B146044), may interact with key receptors involved in neuroprotection. These computational approaches contribute significantly to the rational design and optimization of novel compounds by providing predictive insights into their physicochemical and biological characteristics.

Other Scientific Applications

Use in Agrochemical Formulations

2-Piperidinoethanol is utilized in the formulation of agrochemicals, such as pesticides and herbicides. ontosight.aichemimpex.com Its inclusion in these formulations can enhance the efficacy of the active ingredients by improving their solubility and stability in various environmental conditions. chemimpex.com This property makes it a valuable component in creating more robust and effective agricultural products. chemimpex.com

Application in Research of Insect and Mite Repellents (e.g., Icaridin)

2-Piperidinoethanol serves as a key intermediate in the synthesis of various compounds, including insect and mite repellents like Icaridin (also known as Picaridin). jubilantingrevia.comwikipedia.orggoogle.com Icaridin, a synthetic insect repellent developed by Bayer in the 1980s, is a cyclic amine belonging to the piperidine (B6355638) chemical family. wikipedia.orgnih.govorst.edudrugbank.com Its synthesis can involve the catalytic hydrogenation of 2-pyridineethanol to produce 2-piperidineethanol (B17955). smolecule.com Icaridin is effective against a broad spectrum of arthropods, including mosquitoes, ticks, gnats, flies, and fleas. wikipedia.orgorst.edusmolecule.com Research indicates that Icaridin functions by interfering with the sensory receptors of insects, such as odorant binding proteins, thereby masking human scent and deterring them from landing on treated surfaces. drugbank.comsmolecule.com Studies have shown Icaridin can provide extended protection against ticks and other insects. wikipedia.orgsmolecule.com

Role as a Solvent in Chemical Reactions

2-Piperidinoethanol can act as a solvent in various chemical reactions. ontosight.aichemimpex.com Its properties, including its solubility in water and most organic solvents, contribute to its versatility in this role. ontosight.aicymitquimica.com The presence of both a piperidine moiety and a hydroxyl group allows for hydrogen bonding, which can influence its solvent capabilities. cymitquimica.com It has been noted as a preferred choice for certain applications due to its favorable properties, such as good stability. chemimpex.com In some synthetic processes, other amines, including piperidine itself, can serve as solvents, either alone or in combination with organic solvents or water, to optimize reaction conditions. google.com

Reagent in Analytical Techniques for Compound Detection and Quantification

2-Piperidinoethanol is employed as a reagent in various analytical techniques. chemimpex.com In analytical chemistry, it aids in the detection and quantification of other compounds within complex mixtures. chemimpex.comchemscene.com Its chemical properties, including its reactivity with various electrophiles and nucleophiles, make it a versatile reagent for such purposes. cymitquimica.com

Q & A

Q. What are the key physicochemical properties of 2-Piperidinoethanol that researchers must consider during experimental design?

- Methodological Answer : Researchers should prioritize the following properties for experimental reproducibility and safety:

Q. What are the recommended safety protocols for handling 2-Piperidinoethanol in laboratory settings?

- Methodological Answer : Safety measures should align with GHS hazard classifications (acute oral toxicity, skin corrosion):

- Personal Protective Equipment (PPE) :

- Gloves: EN374-compliant gloves (e.g., nitrile) to prevent skin contact .

- Eye Protection: Safety goggles and face shields to avoid splashes .

- Respiratory Protection: NIOSH-approved respirators if ventilation is inadequate .

- Emergency Procedures :

- Skin Contact: Immediately remove contaminated clothing and rinse for 15+ minutes .

- Ingestion: Rinse mouth, do not induce vomiting , and seek medical attention .

- Storage : Keep in original containers, away from strong oxidizers/acids .

Q. Which synthetic methodologies are commonly employed to produce 2-Piperidinoethanol, and what are their critical parameters?

- Reagents : Methylparaben, 2-Piperidinoethanol, PPh₃, DIAD.

- Conditions : THF solvent, 0°C reduction with LiAlH₄.

- Critical Parameters :

- Stoichiometric balance of DIAD and PPh₃ to prevent side reactions.

- Strict temperature control during LiAlH₄ reduction to avoid over-reduction.

Alternative routes may include nucleophilic substitution of piperidine derivatives with ethylene oxide, requiring pH and temperature optimization.

Advanced Research Questions

Q. How can researchers optimize the use of 2-Piperidinoethanol in Mitsunobu reactions for nucleoside derivative synthesis?

- Methodological Answer : In the synthesis of STAT3 inhibitors (e.g., SMY002), 2-Piperidinoethanol acts as a key intermediate ( ):

- Optimization Steps :

Stoichiometry : Maintain a 1:1 molar ratio of 2-Piperidinoethanol to methylparaben to minimize byproducts.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates.

Validation : Confirm product purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H, ¹³C).

- Mechanistic Insight : The hydroxyl group in 2-Piperidinoethanol facilitates nucleophilic attack in Mitsunobu reactions, critical for forming ether linkages .

Q. What analytical techniques are most effective for characterizing 2-Piperidinoethanol and its derivatives, and how should data interpretation be approached?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., δ 1.4–1.6 ppm for piperidine ring protons, δ 3.6 ppm for -CH₂OH) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 130.2) confirms molecular weight .

- Chromatography :

- GC-MS : Quantify purity using a DB-5 column (He carrier gas, 70°C to 250°C gradient).

- Data Interpretation : Cross-reference peaks with PubChem/NIST databases to resolve ambiguities .

Q. In studies involving 2-Piperidinoethanol, how should researchers address discrepancies in reported toxicity data across safety data sheets (SDS)?

- Methodological Answer : While SDS from Jubilant Ingrevia (–4, 13) consistently classify it as Category 1B for skin corrosion, independent validation is critical:

- In Vitro Testing : Use reconstructed human epidermis (RhE) models to assess skin irritation potential .